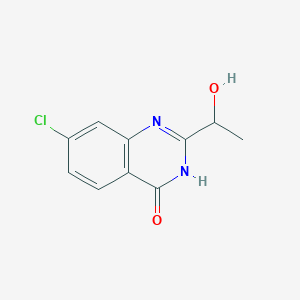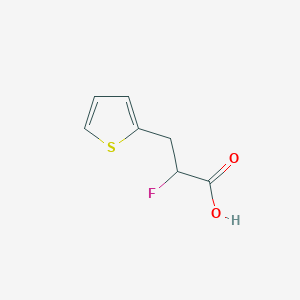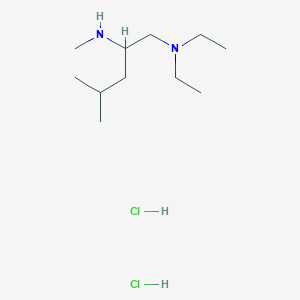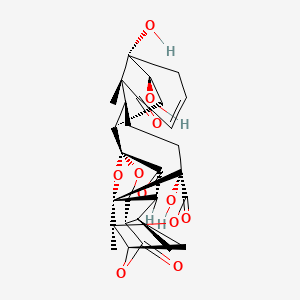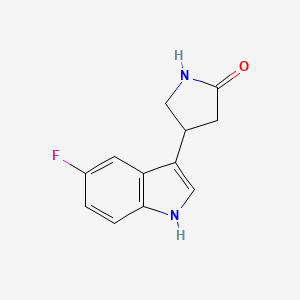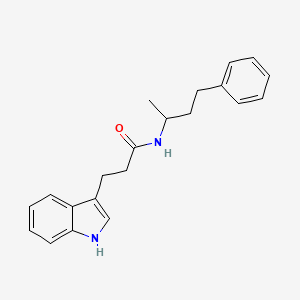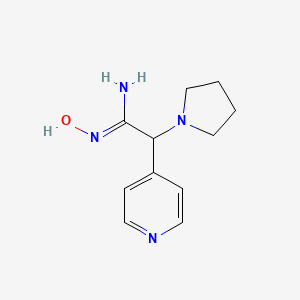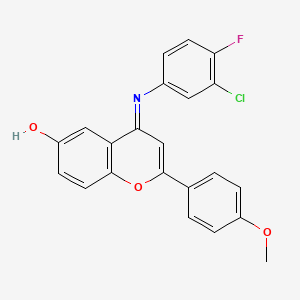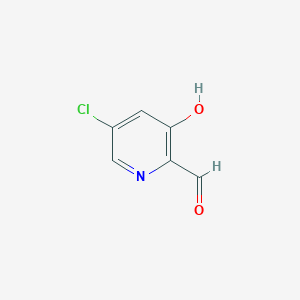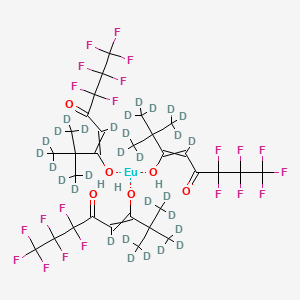
Europium;5,8,8,8-tetradeuterio-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-bis(trideuteriomethyl)oct-5-en-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium is a complex organometallic compound that features europium as its central metal atom. This compound is notable for its unique structure, which includes multiple deuterium and fluorine atoms, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium typically involves multiple steps, starting with the preparation of the ligand. The ligand is synthesized through a series of nucleophilic substitution reactions, where deuterium and fluorine atoms are introduced into the organic framework. The final step involves the coordination of the ligand to europium, usually under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound is not common due to its specialized applications and the complexity of its synthesis. when produced, it is typically done in small batches in research laboratories using high-purity reagents and controlled environments to ensure the integrity of the compound.
化学反応の分析
Types of Reactions
Tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of europium(III) complexes.
Reduction: Reduction reactions can convert europium(III) back to europium(II), often using reducing agents like sodium amalgam.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium amalgam and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and phosphines are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields europium(III) complexes, while reduction can regenerate europium(II) species.
科学的研究の応用
Tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Employed in bioimaging and as a probe in fluorescence microscopy.
Medicine: Investigated for its potential in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.
作用機序
The mechanism of action of tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium involves its interaction with molecular targets through coordination chemistry. The europium center can form stable complexes with various ligands, influencing the electronic and structural properties of the compound. This interaction can modulate biological pathways and chemical reactions, making it a versatile tool in research .
類似化合物との比較
Similar Compounds
2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: Known for its high nitrogen content and energetic properties.
Tris(2-phenylpyridine)iridium: Used in electrophosphorescence and known for its stability due to the "deuterium effect".
Uniqueness
Tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium stands out due to its high degree of fluorination and deuteration, which imparts unique electronic and structural properties. These features make it particularly useful in specialized applications such as advanced material development and bioimaging.
特性
分子式 |
C30H33EuF21O6 |
|---|---|
分子量 |
1070.7 g/mol |
IUPAC名 |
europium;5,8,8,8-tetradeuterio-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-bis(trideuteriomethyl)oct-5-en-4-one |
InChI |
InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/i3*1D3,2D3,3D3,4D; |
InChIキー |
UDXLMYFGTHAWDC-SAGUEURZSA-N |
異性体SMILES |
[2H]C(=C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(=O)C(C(C(F)(F)F)(F)F)(F)F.[2H]C(=C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(=O)C(C(C(F)(F)F)(F)F)(F)F.[2H]C(=C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu] |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Eu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14868395.png)

